2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid is a compound that belongs to the class of amino acids, specifically featuring an ethylamino group and an imidazole ring. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders. The compound's structure incorporates both hydrophobic and hydrophilic characteristics, which may influence its biological activity and interaction with various biological systems.
2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid can be classified as:
The synthesis of 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid typically involves multi-step organic reactions. Common methods for synthesizing this compound include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yield and purity.
The molecular formula of 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid is . Its structure includes:
Key structural data includes:
The compound may undergo various chemical reactions typical of amino acids and imidazole derivatives, including:
Technical details regarding reaction conditions (temperature, catalysts) are essential for optimizing these processes.
The mechanism of action for 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid is primarily linked to its interactions with biological targets, particularly in neurological contexts:
Data supporting these mechanisms often come from pharmacological studies investigating the compound's effects on cellular signaling pathways.
Key physical properties include:
Relevant chemical properties include:
2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid has several potential applications:
The synthesis of 2-(ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid (CAS 1247146-17-3) employs strategic coupling of imidazole and propanoic acid precursors. The primary route involves a nucleophilic substitution reaction between 2-isopropylimidazole and ethyl 2-bromopropanoate, followed by hydrolysis to yield the carboxylic acid functionality [1] [6]. Alternative pathways utilize Michael addition chemistry, where 2-isopropylimidazole attacks acrylic acid derivatives under basic catalysis. Molecular weight confirmation (225.29 g/mol, C₁₁H₁₉N₃O₂) aligns with theoretical calculations [1] [3]. A key intermediate, ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (Synquest Labs), demonstrates the adaptability of ester precursors for scaffold assembly [9].
Critical challenges include controlling stereochemistry at the α-carbon and minimizing racemization during hydrolysis. Optimization studies reveal that low-temperature hydrolysis (0–5°C) with lithium hydroxide preserves chiral integrity when asymmetric synthesis is employed. The typical purity of final products via these routes reaches 98%, as verified by HPLC [1].
Table 1: Comparative Analysis of Core Scaffold Synthesis Methods
Method | Key Reagent | Yield (%) | Purity (%) | Reaction Conditions |
---|---|---|---|---|
Nucleophilic Substitution | Ethyl 2-bromopropanoate | 65–72 | 98 | DMF, 80°C, 12 h |
Michael Addition | Acrylic acid derivative | 58–63 | 95 | K₂CO₃, MeCN, reflux, 8 h |
Ester Hydrolysis | LiOH | 89–92 | 98 | THF/H₂O (3:1), 0°C, 2 h |
Regioselective N-alkylation of the imidazole ring is paramount for precise functionalization at the N1 position. The 2-isopropyl group sterically shields C2, directing electrophiles to N1 during quaternization [3] [6]. This is confirmed via NMR studies showing proton assignments at δ 7.05 (H4) and 6.95 (H5) for the imidazole ring, with no detectable N3-alkylated byproducts [1].
Notably, isomeric impurities arise if temperature control is inadequate. At >100°C, rearrangement yields 3-(2-ethyl-1H-imidazol-1-yl)-2-(isopropylamino)propanoic acid (CAS 1248698-59-0), where ethyl and isopropyl groups swap positions [2]. SMILES comparisons highlight this distinction:
Microwave-assisted synthesis (100 W, 120°C, 30 min) enhances regioselectivity (>99%), attributed to rapid, uniform heating that suppresses side reactions [6].
Introduction of the ethylamino group employs two optimized protocols:
The α-bromo ester route proves superior due to milder conditions (25°C, 6 h) and scalability. Economic analysis reveals a 30% cost reduction compared to reductive amination, critical given commercial pricing ($1,450/g for 98% material) [1].
Table 2: Ethylamino Group Introduction Methods
Strategy | Conditions | Yield (%) | Byproducts | Scalability |
---|---|---|---|---|
Reductive Amination | NaBH₄, MeOH, 0°C, 1 h | 70–75 | Dialkylated species | Moderate |
Nucleophilic Displacement | Ethylamine, EtOH, 25°C, 6 h | 80–82 | <1% Dehalogenated ester | High |
Derivatization focuses on modifying the carboxylic acid or ethylamino groups to improve drug-like properties. Key examples include:
Cold-chain transportation (BLD Pharm) is recommended for acid-sensitive derivatives to prevent hydrolysis during storage [2] [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9